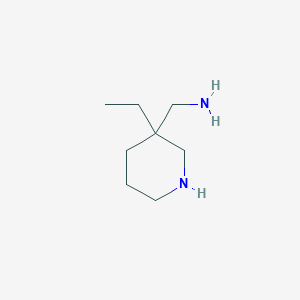

(3-Ethylpiperidin-3-yl)methanamine

描述

属性

分子式 |

C8H18N2 |

|---|---|

分子量 |

142.24 g/mol |

IUPAC 名称 |

(3-ethylpiperidin-3-yl)methanamine |

InChI |

InChI=1S/C8H18N2/c1-2-8(6-9)4-3-5-10-7-8/h10H,2-7,9H2,1H3 |

InChI 键 |

YVMIAIGGZDLDFX-UHFFFAOYSA-N |

规范 SMILES |

CCC1(CCCNC1)CN |

产品来源 |

United States |

Foundational & Exploratory

The Strategic Manipulation of 3,3-Disubstituted Piperidine Scaffolds: A Technical Guide to Unlocking Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a seemingly simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its prevalence in a vast number of clinically approved drugs has rightfully earned it the designation of a "privileged scaffold".[1] This guide delves into a specific, yet increasingly significant, iteration of this core structure: the 3,3-disubstituted piperidine scaffold. The geminal substitution at the 3-position introduces a quaternary stereocenter, imparting a unique three-dimensional architecture that profoundly influences biological activity and offers a powerful tool for modulating drug-like properties.[2][3]

This technical guide will navigate the intricate structure-activity relationships (SAR) of these scaffolds, moving beyond a mere catalog of compounds to an in-depth analysis of the causal links between structural modifications and therapeutic outcomes. We will explore key therapeutic areas where these scaffolds have shown immense promise, including oncology and infectious diseases, and provide detailed, field-proven experimental protocols to empower researchers in their own discovery efforts.

The Architectural Advantage: The 3,3-Disubstituted Piperidine Core

The defining feature of this scaffold is the quaternary carbon at the C3 position. This seemingly subtle modification has profound implications for drug design, offering several key advantages:

-

Conformational Rigidity: The geminal substituents restrict the conformational flexibility of the piperidine ring, leading to a more defined three-dimensional shape. This pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty upon binding.

-

Stereochemical Complexity: The C3 quaternary center is a chiral center, allowing for the exploration of stereoisomerism as a means to optimize potency and reduce off-target effects. The precise spatial arrangement of the substituents can be critical for interacting with chiral biological macromolecules.[1]

-

Vectorial Exploration of Chemical Space: The two substituents at the C3 position provide independent vectors for chemical modification, allowing for a systematic and multi-directional exploration of the surrounding chemical space to optimize interactions with the target protein.

Caption: Workflow for the HDM2-p53 Fluorescence Polarization Binding Assay.

Combating HIV-1: CCR5 Receptor Antagonists

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the most common strains of HIV-1 into host cells. [4]Blocking this receptor with small molecule antagonists is a clinically validated strategy for the treatment of HIV-1 infection. [4]Piperidine-based structures, including 3,3-disubstituted variants, have been instrumental in the development of potent CCR5 antagonists. [1][5]

-

The Piperidine as a Central Scaffold: Similar to the HDM2 inhibitors, the piperidine ring serves to correctly orient the pharmacophoric groups necessary for potent CCR5 antagonism. [1]* N-Substituent is Key for Potency and Selectivity: The substituent on the piperidine nitrogen is a critical determinant of antiviral activity. For example, in a series of piperazine-based CCR5 antagonists, a (2,4-dimethyl-3-pyridinyl)carbonyl group was found to be optimal. [5]* Stereochemistry at C3: The stereochemistry of substituents at the C3 position can significantly impact potency. For instance, in a series of piperazine-based antagonists, the (S)-methyl group at the 3-position of the piperazine ring (attached to the piperidine) was crucial for activity. [5]* Modifications to Enhance Pharmacokinetics: Modifications to the scaffold, such as the introduction of an N-oxide, can improve pharmacokinetic properties like oral bioavailability. [5]

| Compound | N-Substituent on Piperidine | Modification | HIV-1 Replication IC90 (nM) | Reference |

| Lead Compound (2) | Truncated piperidino-2(S)-methyl piperazine | - | >1000 | [5] |

| Compound 8 | (2,4-dimethyl-3-pyridinyl)carbonyl | Truncation of lead | 50 | [5] |

| Sch-350634 (1) | (2,4-dimethyl-3-pyridinyl)carbonyl | N1-oxide of piperidine | 2.5 | [5] |

This cell-based assay is used to evaluate the ability of a compound to inhibit the entry of HIV-1 into host cells.

Objective: To determine the IC50 of a test compound for inhibiting HIV-1 entry into cells expressing CD4 and CCR5.

Materials:

-

Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR)

-

HIV-1 pseudovirus (engineered to express the envelope protein of an R5-tropic HIV-1 strain)

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

96-well clear bottom white plates

-

Luciferase assay reagent

Methodology:

-

Cell Seeding: Seed the target cells into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a short period (e.g., 1 hour).

-

Viral Infection: Add the HIV-1 pseudovirus to the wells.

-

Incubation: Incubate the plates for 48-72 hours to allow for viral entry, integration, and reporter gene expression.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the HIV-1 Entry Assay.

Synthetic Strategies: Accessing the 3,3-Disubstituted Piperidine Core

The stereoselective synthesis of 3,3-disubstituted piperidines is a key challenge that has been addressed through various innovative synthetic methodologies.

Enantioselective Synthesis via Enolate Dialkylation

One powerful approach involves the enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. [2]This method allows for the stereoselective introduction of two different substituents at the C3 position, generating a quaternary stereocenter with high enantiomeric purity. [2]The choice of the starting lactam configuration and the order of substituent introduction dictates the absolute configuration of the final product. [2] General Synthetic Scheme:

-

Enolate Formation: A chiral oxazolopiperidone lactam is treated with a strong base, such as lithium diisopropylamide (LDA), to generate the corresponding enolate.

-

First Alkylation: The enolate is reacted with a first electrophile (R¹-X) to introduce the initial substituent at the C3 position.

-

Second Alkylation: The mono-alkylated lactam is then subjected to a second enolate formation and subsequent reaction with a second electrophile (R²-X) to install the second substituent. This step typically proceeds with high diastereoselectivity. [2]4. Lactam Reductive Cleavage: The chiral auxiliary is removed through reductive cleavage to yield the desired enantiopure 3,3-disubstituted piperidinone. [2]

Conclusion

The 3,3-disubstituted piperidine scaffold represents a highly versatile and powerful platform in modern drug discovery. The introduction of a quaternary center at the C3 position provides a unique combination of conformational rigidity and stereochemical complexity that can be strategically exploited to achieve high potency and selectivity for a wide range of biological targets. As our understanding of the intricate interplay between three-dimensional structure and biological function continues to grow, so too will the importance of scaffolds like the 3,3-disubstituted piperidine in the development of the next generation of innovative therapeutics.

References

-

Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

-

Discovery of disubstituted piperidines and homopiperidines as potent dual NK1 receptor antagonists-serotonin reuptake transporter inhibitors for the treatment of depression. PubMed. [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. [Link]

-

SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. Journal of Medicinal Chemistry - ACS Publications. [Link]

- Process for the preparation of 3,3-disubstituted piperidines.

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed. [Link]

-

Examples of biologically active 3-substituted piperidines. ResearchGate. [Link]

-

Synthesis and NK1 receptor antagonistic activity of (+/-)-1-acyl-3-(3,4- dichlorophenyl)-3-[2-(spiro-substituted piperidin-1 - PubMed. [Link]

-

Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634), an orally bioavailable, potent CCR5 antagonist. PubMed. [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

-

3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. MDPI. [Link]

-

An Imidazopiperidine Series of CCR5 Antagonists for the Treatment of HIV: The Discovery of N-{(1S)-1-(3-Fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-. ACS Publications. [Link]

-

Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

-

Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

-

The Wide Spectrum Biological Activities of Piperidine -A Short Review. IJIRT. [Link]

-

4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

NK1 receptor antagonist. Wikipedia. [Link]

-

CCR5 receptor antagonist. Wikipedia. [Link]

-

1,3,4-Trisubstituted Pyrrolidine CCR5 Receptor Antagonists: Modifications of the Arylpropylpiperidine Side Chains. PubMed. [Link]/)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634), an orally bioavailable, potent CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gem-Disubstituted Scaffold: Technical Profile of (3-Ethylpiperidin-3-yl)methanamine

[1]

Executive Summary

(3-Ethylpiperidin-3-yl)methanamine is a specialized gem-disubstituted saturated heterocycle used as a high-value building block in modern drug discovery.[1] Unlike traditional monosubstituted piperidines, this scaffold introduces a quaternary carbon center at the C3 position. This structural feature serves two critical functions: it restricts the conformational flexibility of the piperidine ring (the "Thorpe-Ingold" or gem-dimethyl effect analog), and it increases the

Part 1: Molecular Identity & Physicochemical Profile[1]

This compound is rarely encountered as a free base in commercial catalogs due to its hygroscopic nature and reactivity. It is typically supplied as a hydrochloride salt or as an N-protected intermediate (e.g., N-Boc).[1]

Datasheet: (3-Ethylpiperidin-3-yl)methanamine

| Property | Specification |

| Chemical Name | (3-Ethylpiperidin-3-yl)methanamine |

| Common Synonyms | 3-Aminomethyl-3-ethylpiperidine; 3-Ethyl-3-piperidinemethanamine |

| Molecular Formula | |

| Molecular Weight | 142.24 g/mol |

| CAS Number | 1269766-48-8 (Generic/Racemic Ref); See Note 1 |

| Chiral Status | Racemic (contains one chiral center at C3).[1][2][3][4] Enantiomers are often resolved via chiral HPLC or synthesized from chiral precursors. |

| SMILES | CCC1(CN)CCCNC1 |

| InChI Key | DTQMHNPOWPYJHR-UHFFFAOYSA-N |

| pKa (Calc) | ~10.8 (Piperidine NH), ~9.5 (Primary |

| LogP (Calc) | 0.45 (Low lipophilicity due to dual amines) |

Note 1: Commercial CAS numbers often refer to the N-Boc protected form (tert-butyl 3-(aminomethyl)-3-ethylpiperidine-1-carboxylate) or the dihydrochloride salt.[1] Always verify the specific salt form when ordering.

Part 2: Structural Significance in Medicinal Chemistry[1][5]

The "Escape from Flatland"

Modern medicinal chemistry emphasizes increasing the three-dimensionality of drug candidates to improve selectivity and physicochemical properties. (3-Ethylpiperidin-3-yl)methanamine offers a distinct advantage over the common 3-aminopiperidine or 3-methylpiperidine:

-

Conformational Restriction: The ethyl group at C3 creates steric bulk that forces the piperidine ring into specific chair conformations, potentially locking the adjacent primary amine into a bioactive orientation.

-

Vectorial Growth: The orthogonal placement of the ethyl group and the aminomethyl arm allows for "branching" growth in the binding pocket, accessing sub-pockets that planar aromatic rings cannot reach.

-

Metabolic Stability: Quaternary centers block metabolic "soft spots" (specifically, oxidation at the C3 position), potentially extending the half-life of the parent drug.

Signaling & SAR Logic Diagram

The following diagram illustrates the logic of using this scaffold in Structure-Activity Relationship (SAR) studies.

Caption: Functional decomposition of the 3,3-disubstituted scaffold showing how structural features translate to medicinal chemistry outcomes.

Part 3: Synthetic Methodologies

Synthesizing gem-disubstituted piperidines is challenging due to the steric hindrance at the quaternary center. The most robust route involves the construction of the quaternary carbon before or during ring closure, or via alkylation of a protected lactam.

Protocol: Synthesis via Nitrile Reduction (The "Cyano-Ester" Route)

This pathway is preferred for its scalability and the availability of precursors.[1]

Precursor: Ethyl 2-cyano-2-ethylpent-4-enoate (or similar acyclic precursor) or N-Boc-3-ethyl-3-cyanopiperidine.[1]

Step 1: Construction of the 3,3-Core (Alkylation)[1]

-

Reagents: N-Boc-3-cyanopiperidine, Ethyl Iodide (EtI), Lithium Diisopropylamide (LDA).[1]

-

Mechanism: Enolate formation at the

-carbon of the nitrile followed by -

Critical Note: This step requires strictly anhydrous conditions (-78°C) to prevent self-condensation or polymerization.[1]

Step 2: Nitrile Reduction to Methanamine[1]

-

Reagents: Lithium Aluminum Hydride (

) or Raney Nickel/ -

Solvent: THF (anhydrous).

-

Procedure:

-

Suspend

(2.0 equiv) in dry THF at 0°C under Argon. -

Add N-Boc-3-cyano-3-ethylpiperidine dropwise.[1] (Note: Strong reducing agents may cleave the Boc group; if Boc retention is desired, use Raney Ni/H2 or

/ -

Reflux for 4-12 hours until TLC shows consumption of the nitrile.

-

Quench: Fieser workup (

, 15% -

Filter and concentrate to yield the crude amine.

-

Synthetic Workflow Diagram

Caption: Step-wise synthesis focusing on the critical alkylation and reduction steps to generate the quaternary amine core.

Part 4: Handling & Characterization Protocols[1]

Storage and Stability[1][6][7][8][9]

-

Hygroscopicity: The free amine is highly hygroscopic and will absorb

from the air to form carbamates. -

Recommendation: Store as the dihydrochloride salt (white solid) or the N-Boc protected form.[1]

-

Conditions: -20°C, under Argon/Nitrogen, desiccated.

Characterization Checklist (Self-Validating)

To ensure the integrity of the synthesized block, verify the following signals:

-

1H NMR (DMSO-d6 or CDCl3):

-

LC-MS:

-

Expect

= 143.15 (Free base). -

Check for the "M+41" adduct (Acetonitrile) if using ACN mobile phase.

-

References

-

Vertex Pharmaceuticals. (2014).[5] Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters.

-

Unsworth, W. P., et al. (2022). Synthesis of piperidine-based 3D fragment building blocks. RSC Medicinal Chemistry.

-

ChemicalBook. (2024).[6][7] 3-(Aminomethyl)piperidine Derivatives and Properties.

-

Google Patents. (2013). US8492549B2: 2,3-dihydrobenzo(1,[1]4) dioxin-2-ylmethyl derivatives as alpha2C antagonists.[1][2]

Sources

- 1. 7149-42-0|(1-Methylpiperidin-4-yl)methanamine|BLD Pharm [bldpharm.com]

- 2. US8492549B2 - 2,3-dihydrobenzo(1,4) dioxin-2-ylmethyl derivatives as alpha2C antagonists for use in the treatment of peripheric and central nervous systeme diseases - Google Patents [patents.google.com]

- 3. US11447505B1 - Pyrrolo[2,3-b]pyridine compounds and their use in the treatment of cancer - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. fishersci.com [fishersci.com]

- 6. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01608D [pubs.rsc.org]

- 7. static.cymitquimica.com [static.cymitquimica.com]

Technical Guide: Ethyl-Substituted Piperidine Methanamine Derivatives in Medicinal Chemistry

[1]

Executive Summary

The piperidine methanamine scaffold (4-aminomethylpiperidine) represents a privileged structure in drug discovery, serving as a versatile pharmacophore in GPCR ligands, ion channel blockers, and enzyme inhibitors.[1] While methyl substitutions are ubiquitous, ethyl-substituted derivatives offer a distinct physicochemical profile, modulating lipophilicity (

This guide dissects the three critical "Ethyl-Switch" positions—N-Ethyl (Ring Nitrogen) , C-Ethyl (Ring Carbon) , and N'-Ethyl (Exocyclic Amine) —providing validated synthetic protocols and SAR (Structure-Activity Relationship) insights for each.

Structural Architecture & The "Ethyl-Switch"

In medicinal chemistry, the introduction of an ethyl group is rarely arbitrary.[1] It is a calculated steric and lipophilic edit.[1] We categorize these derivatives based on the vector of the ethyl substituent.

The Three Classes

-

Class A:

-Ethyl-4-piperidinemethanamine [1] -

Class B:

-Ethyl-4-piperidinemethanamine (e.g., 3-ethyl) [1] -

Class C: 4-(Ethylaminomethyl)piperidine [1]

Visualization: The SAR Decision Matrix

The following diagram illustrates the strategic impact of ethyl substitution at these distinct positions.

Caption: Strategic impact of ethyl substitution sites on pharmacological outcomes.

Synthetic Methodologies

Reliable synthesis is the bedrock of valid biological data.[1] Below are the field-proven protocols for Class A and Class C derivatives.

Protocol A: Reductive Amination (Synthesis of -Ethyl Derivatives)

This method is preferred for generating Class A and Class C compounds depending on the starting material.[1]

Target: 1-Ethyl-N-boc-4-(aminomethyl)piperidine Mechanism: Reductive alkylation using Sodium Triacetoxyborohydride (STAB).[1]

-

Reagents:

-

N-Boc-4-formylpiperidine (1.0 eq)[1]

-

Ethylamine (2.0 M in THF, 1.2 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

DCM or DCE (Solvent)

-

Acetic Acid (Catalytic, optional)

-

-

Step-by-Step Protocol:

-

Step 1: Dissolve N-Boc-4-formylpiperidine in DCE (0.2 M).

-

Step 2: Add Ethylamine solution dropwise at 0°C. Stir for 30 mins to form the imine intermediate. Note: Pre-formation of the imine is crucial to avoid direct reduction of the aldehyde.

-

Step 3: Add STAB portion-wise.[1] The reaction is mildly exothermic.[1]

-

Step 4: Stir at RT for 12–16 hours under

. -

Step 5 (Quench): Quench with sat.

. Extract with DCM ( -

Step 6 (Purification): The secondary amine product often requires column chromatography (MeOH/DCM + 1%

) to remove boron salts.[1]

-

Protocol B: C-Alkylation via Metalloeamine Chemistry (Synthesis of Class B)

Creating 3-ethyl derivatives requires constructing the substituted ring or alkylating a precursor.[1]

Target: cis-3-Ethyl-4-piperidinemethanamine

Approach:

-

Route: Hydrogenation of 3-ethyl-4-cyanopyridine (commercial) over

or

Biological Applications & Case Studies

Sigma Receptor Ligands ( vs )

The piperidine nitrogen substituent is a "selectivity switch" for Sigma receptors.[1][2]

-

Insight: N-Methyl derivatives typically show high affinity for

.[1] -

The Ethyl Shift: Replacing N-Methyl with N-Ethyl often reduces

affinity but can enhance -

Data: | Compound | Substituent (N1) |

[nM] |

Dopamine Transporter (DAT) Inhibitors

3-Ethyl substitution (Class B) is critical here.[1]

-

Mechanism: The ethyl group at C3 locks the piperidine ring.[1] If the 4-aminomethyl group is cis to the 3-ethyl, it adopts an axial/equatorial orientation that mimics the tropane bridge of cocaine.[1]

-

Result: These analogs can separate DAT binding (cocaine antagonism) from dopamine reuptake inhibition, a "Holy Grail" in addiction therapeutics [4].[1]

Experimental Workflow Visualization

The following diagram details the synthesis and purification logic for generating a library of these derivatives.

Caption: Workflow for the synthesis of Class C (Side-chain) ethyl derivatives.

References

-

Holtschulte, C., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.[1][3] ChemMedChem. Link

-

BenchChem. Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. Link

-

McElvain, S. M. (1948). Piperidine Derivatives.[1][4][5] XXX. 1-Methyl-4-piperidone.[1][5] Journal of the American Chemical Society.[1]

-

Newman, A. H., et al. (2000). Novel 3-aminomethyl- and 4-aminopiperidine analogues... as dopamine transporter ligands.[1] Journal of Medicinal Chemistry. Link

-

Life Chemicals. C-Substituted Piperidines in Drug Discovery. Link

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijnrd.org [ijnrd.org]

- 5. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

The Emerging Role of (3-Ethylpiperidin-3-yl)methanamine in Modern Kinase Inhibitor Discovery: A Technical Guide

This guide provides an in-depth technical exploration of the (3-Ethylpiperidin-3-yl)methanamine scaffold and its strategic application in the discovery and development of next-generation kinase inhibitors. We will delve into the chemical rationale for its use, its synthesis, and its role in establishing critical interactions within the kinase active site, supported by field-proven insights and methodologies.

Introduction: The Quest for Specificity and Novelty in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, remain a prime target class for therapeutic intervention in oncology, immunology, and beyond. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, the high degree of structural conservation across the kinome presents a significant challenge: achieving inhibitor selectivity to minimize off-target effects and associated toxicities.

This challenge has driven a continuous search for novel chemical scaffolds that can confer unique binding properties and access new chemical space. The piperidine ring, a saturated heterocycle, has long been a staple in medicinal chemistry due to its favorable physicochemical properties and its ability to project substituents in well-defined three-dimensional vectors.[1][2][3] The (3-Ethylpiperidin-3-yl)methanamine scaffold, a 3,3-disubstituted piperidine, represents a particularly promising, yet underexplored, platform for building highly selective and potent kinase inhibitors.

The Strategic Advantage of the (3-Ethylpiperidin-3-yl)methanamine Core

The unique architecture of (3-Ethylpiperidin-3-yl)methanamine offers several distinct advantages in the context of kinase inhibitor design:

-

Three-Dimensionality: Unlike flat aromatic ring systems that are common in early-generation kinase inhibitors, the saturated piperidine core of this scaffold provides a rigid, three-dimensional framework. This is crucial for achieving selectivity, as it allows for more precise positioning of functional groups to interact with specific, non-conserved regions of the kinase active site.[1][2]

-

Dual Functionality: The scaffold possesses two key points for diversification: the primary amine of the methanamine group and the secondary amine of the piperidine ring. This allows for the independent elaboration of vectors to probe different regions of the kinase active site, such as the hinge region and the solvent-exposed front pocket.

-

Chirality and Conformational Rigidity: The quaternary center at the 3-position introduces conformational rigidity. The synthesis can be controlled to yield specific enantiomers, which can be critical for optimizing interactions with the chiral environment of a protein's active site.

-

Improved Physicochemical Properties: The aliphatic nature of the piperidine ring can contribute to improved solubility and metabolic stability compared to more aromatic scaffolds.

Below is a diagram illustrating the key features of the (3-Ethylpiperidin-3-yl)methanamine scaffold that are advantageous for kinase inhibitor design.

Caption: Key advantages of the (3-Ethylpiperidin-3-yl)methanamine scaffold.

Synthesis of the (3-Ethylpiperidin-3-yl)methanamine Scaffold

The synthetic accessibility of a scaffold is paramount for its utility in drug discovery. The (3-Ethylpiperidin-3-yl)methanamine core can be constructed through several robust synthetic routes. A common and efficient method involves the conjugate addition to a pyridine precursor followed by reduction.

Representative Synthetic Protocol

A generalized, multi-step synthesis is outlined below. This approach allows for large-scale production and the introduction of protecting groups for selective functionalization.

-

Starting Material: The synthesis can commence from a commercially available 3-ethylpyridine.

-

Activation: The pyridine ring is activated for nucleophilic addition, for example, by forming a pyridinium salt.

-

Cyanide Addition: A cyanide group is introduced at the 4-position via a nucleophilic addition reaction. This is a key step to enable the formation of the aminomethyl group.

-

Reduction of the Pyridine Ring: The substituted pyridine is then catalytically hydrogenated to the corresponding piperidine. This step often proceeds with high diastereoselectivity.

-

Reduction of the Nitrile: The nitrile group is reduced to the primary amine, typically using a strong reducing agent like lithium aluminum hydride or through catalytic hydrogenation.

-

Protection/Deprotection: Orthogonal protecting groups (e.g., Boc for the piperidine nitrogen and another for the primary amine) can be employed to allow for selective derivatization.

The following diagram illustrates a conceptual workflow for the synthesis and derivatization of the scaffold.

Caption: Synthetic workflow for the (3-Ethylpiperidin-3-yl)methanamine scaffold.

Application in Kinase Inhibitor Design: A Case Study Approach

While widespread literature on this specific scaffold is emerging, we can extrapolate its application based on its structural features and the known pharmacophores of kinase inhibitors. Let's consider its potential in designing inhibitors for Janus Kinases (JAKs) and Bruton's Tyrosine Kinase (BTK), where piperidine-containing molecules have shown significant promise.[4][5]

Targeting the Hinge Region and the Ribose Pocket

The primary amine of the (3-Ethylpiperidin-3-yl)methanamine scaffold is an excellent handle for introducing a group that can interact with the hinge region of the kinase active site. This is typically achieved by forming a covalent bond with an acrylamide warhead for irreversible inhibitors or by forming hydrogen bonds with a suitable heterocyclic system.

The piperidine nitrogen, on the other hand, can be functionalized with moieties that extend into the solvent-exposed region or interact with the ribose-binding pocket, enhancing both potency and selectivity.

The following table summarizes a hypothetical structure-activity relationship (SAR) study based on the derivatization of the (3-Ethylpiperidin-3-yl)methanamine scaffold for a generic kinase target.

| Compound ID | R1 (Piperidine-N) | R2 (Methanamine-N) | Kinase IC50 (nM) |

| Scaffold | H | H | >10,000 |

| 1a | H | Acryloyl | 850 |

| 1b | H | 4-aminopyrazolo[3,4-d]pyrimidine | 450 |

| 2a | 4-phenoxyphenyl | Acryloyl | 25 |

| 2b | 4-phenoxyphenyl | 4-aminopyrazolo[3,4-d]pyrimidine | 10 |

| 3a | (S)-1-phenylethyl | Acryloyl | 150 |

| 3b | (R)-1-phenylethyl | Acryloyl | 5 |

Data is illustrative and based on established principles of kinase inhibitor design.

This illustrative SAR table highlights how the dual functionality of the scaffold can be leveraged to systematically probe the kinase active site and optimize inhibitor potency.

Experimental Protocols for Evaluating Inhibitors

The development of kinase inhibitors relies on a cascade of robust biochemical and cellular assays.

Kinase Activity Assay (Biochemical)

A time-resolved fluorescence energy transfer (TR-FRET) assay is a common method for determining the IC50 of an inhibitor against a purified kinase.

Protocol:

-

Reagents: Purified active kinase, biotinylated substrate peptide, ATP, europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC).

-

Compound Preparation: Serially dilute the test compounds in DMSO.

-

Assay Plate Preparation: Add the kinase, substrate peptide, and test compound to a 384-well plate.

-

Reaction Initiation: Add ATP to start the kinase reaction. Incubate at room temperature.

-

Detection: Add the europium-labeled antibody and SA-APC to stop the reaction and initiate the FRET signal.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Cellular Target Engagement Assay

A Western blot-based assay can be used to confirm that the inhibitor is engaging its target in a cellular context by measuring the phosphorylation of a downstream substrate.

Protocol:

-

Cell Culture: Culture a relevant cell line that expresses the target kinase.

-

Compound Treatment: Treat the cells with varying concentrations of the test inhibitor for a specified time.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated substrate and a loading control antibody.

-

Detection: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Densitometry: Quantify the band intensities to determine the extent of target inhibition.

Computational Modeling and Pharmacophore Analysis

Computational tools are indispensable for understanding the binding mode of inhibitors and for guiding the design of new analogs.[6][7][8]

Molecular Docking

Molecular docking studies can predict the binding pose of an inhibitor within the kinase active site. For an inhibitor derived from the (3-Ethylpiperidin-3-yl)methanamine scaffold, docking can reveal:

-

The specific hydrogen bond interactions between the hinge-binding moiety and the kinase backbone.

-

The hydrophobic and van der Waals interactions of the ethyl group and the piperidine ring with the active site residues.

-

The orientation of the substituent on the piperidine nitrogen in the solvent-exposed region.

The following diagram illustrates a hypothetical binding mode of a (3-Ethylpiperidin-3-yl)methanamine-based inhibitor in a kinase active site.

Caption: Hypothetical binding mode of a (3-Ethylpiperidin-3-yl)methanamine-based inhibitor.

Conclusion and Future Directions

The (3-Ethylpiperidin-3-yl)methanamine scaffold is a promising and versatile platform for the design of novel kinase inhibitors. Its inherent three-dimensionality, coupled with its dual points for chemical elaboration, provides a powerful tool for achieving both high potency and selectivity. As the demand for more specific and effective kinase inhibitors continues to grow, the exploration of such novel scaffolds will be critical for the future of targeted therapies. Further research into the synthesis of enantiomerically pure forms of this scaffold and its application in a broader range of kinase targets is warranted.

References

- Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central.

- Discovery of 3,3-disubstituted piperidine-derived trisubstituted ureas as highly potent soluble epoxide hydrolase inhibitors. PubMed.

- Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.

- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer

- Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI.

- Bruton's tyrosine kinase inhibitors.

- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin

- In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simul

- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Pharmacophore approaches in protein kinase inhibitors design. Baishideng Publishing Group.

- Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. PubMed.

- Bruton's Tyrosine Kinase Inhibitors: Recent Upd

Sources

- 1. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bruton’s Tyrosine Kinase Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 7. eurekaselect.com [eurekaselect.com]

- 8. wjgnet.com [wjgnet.com]

Methodological & Application

Application Note: Synthesis Protocols for (3-Ethylpiperidin-3-yl)methanamine Derivatives

Executive Summary & Strategic Rationale

The (3-ethylpiperidin-3-yl)methanamine scaffold represents a privileged structural motif in modern drug discovery. It features a quaternary carbon center at the C3 position of the piperidine ring, which imparts significant conformational restriction. This "gem-disubstituted" effect (Thorpe-Ingold effect) often enhances the metabolic stability of the piperidine ring by blocking

Synthesizing this scaffold presents a specific challenge: constructing a quaternary center adjacent to a bulky N-protecting group. This guide details a robust, scalable, and self-validating protocol based on the

Synthetic Strategy & Pathway Analysis

The most reliable route avoids de novo cyclization (which often suffers from poor regiocontrol) and instead utilizes the thermodynamic alkylation of a pre-formed piperidine ring.

Core Workflow

-

Scaffold Protection: Use of N-Boc or N-Benzyl to mask the secondary amine.

-

Quaternary Center Installation: Cryogenic enolate formation followed by electrophilic trapping with ethyl iodide.

-

Nitrile Reduction: Conversion of the sterically hindered nitrile to a primary amine.

-

Deprotection: Release of the secondary amine (if required).

Visualizing the Pathway

The following diagram illustrates the critical chemical transformations and logic flow.

Caption: Figure 1. Strategic workflow for the synthesis of the 3,3-disubstituted piperidine scaffold. The enolate formation is the critical stereoelectronic bottleneck.

Detailed Experimental Protocols

Protocol A: Construction of the Quaternary Center (Alkylation)

Objective: Synthesis of tert-butyl 3-cyano-3-ethylpiperidine-1-carboxylate. Challenge: The C3 proton is sterically crowded. Incomplete deprotonation leads to low yields.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |

| 1-N-Boc-3-cyanopiperidine | 1.0 | Starting Material |

| LiHMDS (1.0M in THF) | 1.2 | Non-nucleophilic Base |

| Ethyl Iodide (EtI) | 1.5 | Electrophile |

| THF (Anhydrous) | Solvent | Reaction Medium |

| DMPU | 2.0 | Additive (Optional*) |

*Note: DMPU is recommended if conversion is <50%, as it disrupts lithium aggregates.

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF (10 mL/g of substrate).

-

Deprotonation:

-

Cool the THF to -78°C (Dry ice/Acetone bath).

-

Add LiHMDS dropwise over 20 minutes. Maintain internal temp < -70°C.

-

Add a solution of 1-N-Boc-3-cyanopiperidine in THF dropwise.

-

Critical: Stir at -78°C for 60 minutes to ensure complete enolate formation. The solution usually turns bright yellow/orange.

-

-

Alkylation:

-

Add Ethyl Iodide (neat) dropwise.

-

Allow the reaction to warm slowly to 0°C over 4 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The product (quaternary nitrile) is usually less polar than the starting material.

-

-

Quench & Workup:

-

Purification: Flash chromatography (0-20% EtOAc in Hexanes).

-

Yield Expectation: 75-85%.[9]

-

Protocol B: Reduction of the Sterically Hindered Nitrile

Objective: Conversion of tert-butyl 3-cyano-3-ethylpiperidine-1-carboxylate to tert-butyl 3-(aminomethyl)-3-ethylpiperidine-1-carboxylate.

Challenge: The quaternary center hinders the approach of reducing agents. Mild agents (e.g.,

Option 1: Hydrogenation (Scalable/Green)

-

Catalyst: Raney Nickel (active) or

. -

Conditions: 50 psi

, MeOH/ -

Note: The presence of ammonia suppresses secondary amine dimer formation.

Option 2: Chemical Hydride (Lab Scale/High Potency)

-

Reagent:

(LAH) or Borane-DMS ( -

Procedure:

-

Dissolve substrate in dry THF at 0°C.

-

Add LAH (2.0 equiv) portion-wise (Caution: Gas evolution).

-

Reflux for 3 hours.

-

Fieser Workup: Add water (

mL), 15% NaOH (

-

Quality Control & Characterization

The following analytical markers validate the successful synthesis.

| Parameter | Method | Acceptance Criteria |

| Purity | HPLC (C18, Acetonitrile/Water) | >95% Area |

| Identity | 1H NMR (DMSO-d6) | Disappearance of C3-H methine signal (approx 2.8 ppm). Appearance of ethyl triplet (0.8 ppm) and methylene quartet. |

| Functionality | IR Spectroscopy | Disappearance of Nitrile stretch ( |

| Chirality | Chiral HPLC | Racemic (1:1) unless chiral resolution performed.[2] |

Troubleshooting & Optimization Logic

When yields are suboptimal, use this logic tree to diagnose the failure mode.

Caption: Figure 2. Diagnostic decision tree for optimizing the quaternary alkylation step.

Safety & Handling

-

LiHMDS/LDA: Pyrophoric hazards. Handle strictly under inert gas.

-

Ethyl Iodide: Alkylating agent; potential carcinogen. Use in a fume hood.

-

Raney Nickel: Pyrophoric when dry. Keep wet at all times.

-

Cyanides: While the nitrile is covalently bound, combustion or strong acid treatment can release HCN.

References

-

Alkylation of Piperidine Nitriles

-

Reduction of Hindered Nitriles

- Title: "Reduction of Nitriles to Amines."

- Source: Organic Chemistry Portal.

-

URL:[Link]

- Relevance: Validates the use of Raney Ni and Borane for hindered nitrile reduction.

-

General Piperidine Synthesis (Tofacitinib Analogs)

Sources

- 1. data.biotage.co.jp [data.biotage.co.jp]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. maxapress.com [maxapress.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Strategic Orthogonal Protection in the Synthesis of (3-Ethylpiperidin-3-yl)methanamine: An Application Guide

Abstract

(3-Ethylpiperidin-3-yl)methanamine is a key structural motif in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. Its synthesis presents a unique challenge due to the presence of two distinct amine functionalities: a secondary amine within the piperidine ring and a primary amine on a neopentyl-like side chain. This application note provides a comprehensive guide to the strategic use of orthogonal protecting groups for the efficient and selective synthesis of this valuable building block. We will explore two primary strategies leveraging the well-established tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups, offering detailed mechanistic insights and step-by-step protocols for researchers, scientists, and drug development professionals.

Introduction: The Synthetic Challenge

The synthesis of polysubstituted piperidines is a cornerstone of modern pharmaceutical development.[1] The target molecule, (3-Ethylpiperidin-3-yl)methanamine, features a sterically hindered primary amine and a less hindered secondary cyclic amine. The disparate reactivity of these two centers necessitates a carefully orchestrated protecting group strategy to achieve selective functionalization. An orthogonal protection scheme, wherein one protecting group can be removed selectively in the presence of the other, is paramount for the successful synthesis of derivatives of this scaffold.[2][3] This guide focuses on the strategic implementation of Boc and Cbz protecting groups, which offer distinct deprotection conditions, providing the required orthogonality.[4]

Core Principles: Orthogonal Protecting Group Strategy

The success of this synthesis hinges on the principle of orthogonal protection.[2][3] This strategy employs protecting groups that are removed under different, non-interfering conditions. For the synthesis of (3-Ethylpiperidin-3-yl)methanamine, the two most effective and widely used amine protecting groups are Boc and Cbz.

-

tert-Butoxycarbonyl (Boc): This group is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl)).

-

Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to both acidic and basic conditions but is selectively removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[4][5]

The contrasting deprotection requirements of Boc (acid-labile) and Cbz (hydrogenolysis-labile) make them an ideal orthogonal pair for the differential protection of the two amine groups in our target molecule.

Synthetic Strategy Overview

Two primary synthetic strategies will be detailed, differing in the order of introduction and removal of the protecting groups. The choice of strategy may depend on the desired final product and the compatibility of subsequent reaction steps.

Strategy A: Initial protection of the primary amine followed by protection of the piperidine nitrogen. Strategy B: Initial protection of the piperidine nitrogen followed by functionalization and protection of the primary amine.

Figure 1: High-level overview of the two orthogonal protecting group strategies.

Detailed Synthetic Protocols

This section provides detailed, step-by-step protocols for the synthesis of (3-Ethylpiperidin-3-yl)methanamine utilizing an orthogonal protecting group strategy.

Strategy A: Protection of Primary Amine First

This strategy is advantageous when initial modifications are desired on the piperidine ring while the primary amine remains shielded.

Figure 2: Workflow for Strategy A.

Protocol 4.1: Synthesis of Benzyl ((3-Ethylpiperidin-3-yl)methyl)carbamate

-

Step 1: Reduction of 3-Ethyl-3-piperidinecarbonitrile.

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 3-Ethyl-3-piperidinecarbonitrile in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to yield crude (3-Ethylpiperidin-3-yl)methanamine.

-

-

Step 2: Cbz Protection of the Primary Amine.

-

Dissolve the crude (3-Ethylpiperidin-3-yl)methanamine in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of dioxane and water.

-

Cool the solution to 0 °C and add a base, such as sodium bicarbonate or triethylamine.

-

Add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain benzyl ((3-ethylpiperidin-3-yl)methyl)carbamate.

-

Protocol 4.2: Synthesis of tert-Butyl 3-(((Benzyloxycarbonyl)amino)methyl)-3-ethylpiperidine-1-carboxylate

-

Dissolve benzyl ((3-ethylpiperidin-3-yl)methyl)carbamate in a suitable solvent such as THF or DCM.

-

Add a base, such as triethylamine or diisopropylethylamine (DIPEA), followed by di-tert-butyl dicarbonate ((Boc)₂O).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography to yield the fully protected diamine.

Protocol 4.3: Orthogonal Deprotection

-

Selective Cbz Group Removal:

-

Dissolve the fully protected diamine in a solvent such as methanol or ethanol.

-

Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain tert-butyl 3-(aminomethyl)-3-ethylpiperidine-1-carboxylate.

-

-

Selective Boc Group Removal:

-

Dissolve the fully protected diamine in DCM.

-

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the reaction at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the acid and solvent, yielding benzyl ((3-ethylpiperidin-3-yl)methyl)carbamate as its corresponding salt.

-

Strategy B: Protection of Piperidine Nitrogen First

This approach is beneficial when the primary amine needs to be introduced or modified late in the synthetic sequence.

Figure 3: Workflow for Strategy B.

Protocol 4.4: Synthesis of tert-Butyl 3-Ethyl-3-formylpiperidine-1-carboxylate

-

Step 1: Boc Protection of 3-Ethylpiperidine.

-

Follow a standard procedure for Boc protection as described in Protocol 4.2, starting from 3-ethylpiperidine.

-

-

Step 2: Introduction of the Formyl Group.

-

This can be achieved through various methods, such as lithiation of the 3-position followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). This step requires careful optimization to control regioselectivity.

-

Protocol 4.5: Synthesis of tert-Butyl 3-(((Benzyloxycarbonyl)amino)methyl)-3-ethylpiperidine-1-carboxylate via Reductive Amination

-

To a solution of tert-butyl 3-ethyl-3-formylpiperidine-1-carboxylate in a suitable solvent like methanol or dichloroethane, add benzylamine.

-

After stirring for a short period to allow for imine formation, add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.[6]

-

Stir the reaction at room temperature until complete.

-

Work up the reaction by quenching with a basic aqueous solution and extracting with an organic solvent.

-

Purify the product by column chromatography to yield the fully protected diamine.

The subsequent orthogonal deprotection steps are identical to those described in Protocol 4.3.

Data Summary and Comparison

| Protecting Group | Protection Reagent | Deprotection Condition | Orthogonality | Key Advantages |

| Boc | (Boc)₂O | Acidic (TFA, HCl) | Orthogonal to Cbz | Stable to a wide range of non-acidic conditions; clean deprotection.[7][8] |

| Cbz | Cbz-Cl | Catalytic Hydrogenolysis (H₂, Pd/C) | Orthogonal to Boc | Stable to acidic and basic conditions; mild deprotection.[4][9] |

Conclusion

The synthesis of (3-Ethylpiperidin-3-yl)methanamine and its derivatives is greatly facilitated by a well-designed orthogonal protecting group strategy. The use of Boc and Cbz protecting groups provides a robust and versatile approach to selectively manipulate the two distinct amine functionalities. The choice between the two presented strategies will depend on the overall synthetic plan and the desired final product. The detailed protocols and mechanistic insights provided in this application note are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

- O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids.

- Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). Nucleophilic Deprotection of Cbz, Alloc, and Methyl Carbamates. Organic Letters, 24(20), 3736–3740.

-

Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

- Kakan, S. S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10156.

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

- D'Andrea, P., et al. (2004). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Letters in Organic Chemistry, 1(2), 169-171.

- Ranu, B. C., et al. (2012). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines.

- Goti, A., et al. (2018). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2018(44), 6066-6083.

- de la Torre, A., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii).

-

University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

- Huang, J., et al. (2011). A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ChemInform, 42(48).

- Bochet, C. G. (2002). Photochemical Protection of Amines with Cbz and Fmoc Groups. Organic Letters, 4(15), 2573–2575.

- Atobe, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 386–393.

-

Apeptide Co., Ltd. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

- Ghorai, M. K., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 60B(3), 517-525.

- Magauer, T. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11048-11109.

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

-

University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

- Fraser-Reid, B., et al. (1997). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 119(49), 11818–11819.

-

Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

- Magauer, T. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11048-11109.

- Ghorai, M. K., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 60B(3), 517-525.

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Apeptide Co., Ltd. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Retrieved from [Link]

- Wünsch, B., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 352(10), 1900139.

- Google Patents. (n.d.). CN103030587A - Synthesis process of 3-methylamino-piperidine.

- Google Patents. (n.d.). CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride.

-

ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives.... Retrieved from [Link]

-

DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 3. Protective Groups [organic-chemistry.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

- 6. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sioc-journal.cn [sioc-journal.cn]

- 9. benchchem.com [benchchem.com]

Scalable preparation of (3-Ethylpiperidin-3-yl)methanamine for medicinal chemistry

Application Note: Scalable Synthesis of (3-Ethylpiperidin-3-yl)methanamine

Executive Summary

Gem-disubstituted piperidines are privileged scaffolds in modern medicinal chemistry. The introduction of a substituent at the C3 position, creating a quaternary center, restricts the conformational flexibility of the piperidine ring. This "Thorpe-Ingold" effect often enhances ligand-target binding affinity and improves metabolic stability by blocking

This guide details a scalable, two-step protocol for the synthesis of (3-ethylpiperidin-3-yl)methanamine , starting from commercially available tert-butyl 3-cyanopiperidine-1-carboxylate. Unlike traditional routes that rely on tedious ring closures of acyclic precursors, this protocol utilizes a direct

Strategic Analysis & Retrosynthesis

The synthesis hinges on two critical challenges:

-

Steric Hindrance: Forming a quaternary carbon at the C3 position via alkylation requires overcoming significant steric strain and preventing poly-alkylation.

-

Chemoselectivity: Reducing the nitrile to a primary amine without reducing the carbamate (Boc) protecting group or causing secondary amine dimerization.

Strategic Choice: We utilize Lithium Hexamethyldisilazide (LiHMDS) for the enolization. Unlike LDA, LiHMDS is less nucleophilic and provides better kinetic control, minimizing side reactions during the alkylation. For reduction, Raney Nickel is selected over Lithium Aluminum Hydride (LAH) to ensure scalability and safety.

Figure 1: Retrosynthetic strategy focusing on the late-stage construction of the primary amine.

Detailed Experimental Protocols

Protocol A: Construction of the Quaternary Center ( -Alkylation)

Objective: Installation of the ethyl group at C3.

Reagents:

-

tert-Butyl 3-cyanopiperidine-1-carboxylate (1.0 equiv)

-

LiHMDS (1.0 M in THF, 1.2 equiv)

-

Ethyl Iodide (1.5 equiv)

-

Anhydrous THF (10 vol)

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Solvation: Charge the flask with tert-butyl 3-cyanopiperidine-1-carboxylate and anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).

-

Deprotonation: Add LiHMDS dropwise over 30 minutes. Maintain internal temperature below -70 °C. The solution will turn yellow/orange, indicating enolate formation.

-

Critical Insight: Stir for an additional 45 minutes at -78 °C to ensure complete deprotonation. Incomplete enolization leads to recovered starting material which is difficult to separate later.

-

-

Alkylation: Add Ethyl Iodide (EtI) dropwise.

-

Warming: Allow the reaction to warm slowly to 0 °C over 2 hours. Stir at 0 °C for 1 hour.

-

Quench: Quench carefully with saturated aqueous

. -

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate.[1] -

Purification: The crude oil usually requires flash chromatography (Hexanes/EtOAc 80:20) to remove unreacted SM and traces of O-alkylated byproducts (rare with nitriles but possible).

Yield Target: 85-92%

Key QC Parameter:

Protocol B: Scalable Nitrile Reduction

Objective: Chemoselective reduction of nitrile to primary amine without dimer formation.

Reagents:

-

3-Ethyl-3-cyano-intermediate (from Protocol A)

-

Raney Nickel (Slurry in water, washed with MeOH) - Catalytic amount (20 wt%)

-

Ammonia in Methanol (7 N solution)

-

Hydrogen Gas (

)

Procedure:

-

Safety Check: Raney Nickel is pyrophoric when dry. Handle under water or solvent at all times.

-

Preparation: Wash the Raney Nickel catalyst three times with anhydrous methanol to remove water.

-

Loading: In a hydrogenation autoclave (Parr reactor), charge the nitrile substrate dissolved in 7 N

/MeOH. Add the washed Raney Nickel.-

Mechanistic Note: The presence of ammonia is non-negotiable. It suppresses the formation of the secondary imine intermediate, which would otherwise lead to the dimerization byproduct (secondary amine).

-

-

Reaction: Purge the vessel with

(3x) and then -

Filtration: Carefully filter the mixture through a pad of Celite under an inert atmosphere (keep the catalyst wet). Rinse the pad with MeOH.[2]

-

Isolation: Concentrate the filtrate under reduced pressure. The excess ammonia will evaporate, leaving the crude amine.

Yield Target: 90-95% Purity: >95% (often requires no chromatography).

Process Workflow & Logic

The following diagram illustrates the decision matrix and critical control points (CCPs) for the synthesis.

Figure 2: Operational workflow emphasizing Quality Control (QC) checkpoints to ensure batch integrity.

Analytical Data & Troubleshooting

Expected Analytical Profile:

| Assay | Expected Result | Interpretation |

| LCMS (ESI+) | Confirm mass of N-Boc-3-ethyl-3-aminomethylpiperidine. | |

| 1H NMR | Diagnostic triplet for the ethyl group. | |

| 1H NMR | Singlet or tight AB system indicating the methylene adjacent to amine. | |

| Chiral HPLC | 50:50 ratio (if racemic) | Use Chiralpak AD-H or OD-H column for resolution studies. |

Troubleshooting Guide:

-

Problem: Low conversion in Step 1.

-

Problem: Formation of secondary amine dimer in Step 2.

-

Problem: "Gummy" product after HCl deprotection.

-

Fix: Use anhydrous 4M HCl in Dioxane. Precipitate the salt by adding excess diethyl ether or MTBE.

-

Safety & Handling

-

LiHMDS: Corrosive and moisture sensitive. Handle under

. -

Ethyl Iodide: Alkylating agent. Carcinogen suspect. Use in a fume hood.

-

Raney Nickel: Pyrophoric. Never let it dry out in air. Dispose of in a dedicated container with water.

-

Hydrogen: Flammable gas. Ensure autoclave is grounded and leak-tested.

References

-

Vertex Pharmaceuticals. "Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors." ACS Medicinal Chemistry Letters. (2014).

-

Organic Syntheses. "Preparation of N-Ethylpiperidine." Org.[2] Synth. 1952, 32, 52. (Reference for general piperidine alkylation context).

-

BenchChem. "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide." (Analogous reductive amination protocols).

-

Thieme Connect. "Application of Chiral Piperidine Scaffolds in Drug Design." Synlett. (2023).

-

Google Patents. "Method for preparing (R)-3-amino piperidine hydrochloride." CN103864674A. (Reference for salt formation and handling).

Sources

- 1. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. maxapress.com [maxapress.com]

- 4. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof - Google Patents [patents.google.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. thieme-connect.de [thieme-connect.de]

Coupling Reactions for Piperidine Methanamine Moieties: A Detailed Guide to Synthetic Strategies

Introduction: The Synthetic Versatility of the Piperidine Methanamine Scaffold

The piperidine methanamine moiety is a privileged scaffold in modern medicinal chemistry and drug discovery. Its inherent structural features—a basic nitrogen atom within the piperidine ring and a primary amino group separated by a methylene linker—offer multiple points for synthetic diversification. This unique combination allows for the construction of complex molecular architectures with fine-tuned physicochemical and pharmacological properties. Mastering the coupling reactions of this versatile building block is therefore a critical skill for researchers in the pharmaceutical and allied sciences.

This technical guide provides an in-depth exploration of the three most prevalent and effective coupling strategies for piperidine methanamine and its derivatives: amide bond formation, reductive amination, and Buchwald-Hartwig amination. Beyond a mere recitation of protocols, this document delves into the mechanistic underpinnings and the rationale behind the selection of specific reagents and conditions, empowering the researcher to not only replicate established methods but also to troubleshoot and optimize reactions for novel applications.

I. Amide Bond Formation: Forging the Peptidic Linkage

The formation of a robust amide bond is one of the most fundamental transformations in organic synthesis.[1] When coupling a carboxylic acid to the primary amine of a piperidine methanamine, the choice of coupling reagent is paramount to ensure high efficiency, minimize side reactions, and preserve stereochemical integrity if applicable.

Mechanism of Action: The Role of Modern Coupling Reagents

Modern amide coupling reagents, such as aminium/uronium salts like HATU, are designed to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group.[2] This facilitates nucleophilic attack by the primary amine of the piperidine methanamine.

The mechanism for HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a widely used and highly efficient coupling reagent, proceeds through the formation of a highly reactive OAt-active ester.[2] In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU, leading to the formation of the active ester and releasing tetramethylurea as a byproduct. The primary amine of the piperidine methanamine then attacks the activated carbonyl carbon of the OAt-ester to form the desired amide bond.[2] The inclusion of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety in HATU is crucial for accelerating the reaction and suppressing racemization.[3]

dot graph AmideCouplingWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=9.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} .

Comparative Analysis of Common Coupling Reagents

The selection of a coupling reagent is often substrate-dependent, and a screening of different reagents may be necessary to identify the optimal conditions for a specific transformation.[4]

| Coupling Reagent | Base | Typical Solvent(s) | Key Advantages | Considerations |

| HATU | DIPEA, TEA | DMF, DCM, ACN, THF | High efficiency, rapid kinetics, low racemization.[2][3] | Can react with unprotected N-termini if used in excess.[3] |

| HBTU/TBTU | DIPEA, TEA | DMF, DCM | Efficient, cost-effective alternatives to HATU.[3] | Slightly lower reactivity and higher racemization potential than HATU. |

| EDC/HOBt | DMAP (cat.), DIPEA | DCM, DMF, AcCN | Water-soluble byproducts (for EDC), good for electron-deficient amines.[5][6] | Can lead to racemization; DMAP is essential for efficiency.[5] |

| DMT-MM | None required | Water, Alcohols | Effective for couplings in aqueous or alcoholic media.[7] | May not be suitable for sterically hindered substrates.[4] |

Protocol: General Procedure for HATU-Mediated Amide Coupling

This protocol provides a standardized procedure for the coupling of a carboxylic acid with (piperidin-4-yl)methanamine using HATU.

Materials:

-

Carboxylic acid (1.0 eq)

-

(Piperidin-4-yl)methanamine (1.0–1.2 eq)

-

HATU (1.0–1.5 eq)

-

Diisopropylethylamine (DIPEA) (2.0–5.0 eq)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Nitrogen or Argon atmosphere

Procedure:

-

Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.0–1.5 eq) in the chosen anhydrous solvent.

-

Add DIPEA (2.0–5.0 eq) to the solution and stir the mixture at room temperature for 15–30 minutes for pre-activation of the carboxylic acid.

-

Add (piperidin-4-yl)methanamine (1.0–1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature for 1–18 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to obtain the desired amide.

II. Reductive Amination: A Versatile C-N Bond Formation Strategy

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines.[8] This two-step, one-pot process involves the initial formation of an imine or iminium ion from the reaction of a carbonyl compound (aldehyde or ketone) with an amine, followed by in situ reduction to the corresponding amine.[9] For piperidine methanamine, this reaction allows for the facile introduction of a wide variety of substituents onto the primary amino group.

The Superiority of Sodium Triacetoxyborohydride

While several reducing agents can be employed for reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as the reagent of choice for many applications.[10][11] Its advantages include:

-

Mildness and Selectivity: NaBH(OAc)₃ is a less powerful reducing agent than sodium borohydride (NaBH₄) and will not readily reduce aldehydes and ketones at a significant rate. It selectively reduces the protonated imine (iminium ion), which is formed in situ.[9] This chemoselectivity minimizes the formation of alcohol byproducts from the reduction of the starting carbonyl compound.

-

Broad Substrate Scope: It is effective for a wide range of aliphatic and aromatic aldehydes and ketones, as well as primary and secondary amines.[10]

-

Functional Group Tolerance: The reaction can be performed in the presence of many reducible functional groups, such as esters, amides, and nitro groups, which might be reduced by harsher reagents.[11]

-

Operational Simplicity: The reaction is typically carried out as a one-pot procedure at room temperature.[9]

dot graph ReductiveAmination { graph [rankdir="LR", splines=ortho, nodesep=0.7, width=9.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} .

Protocol: General Procedure for Reductive Amination with Sodium Triacetoxyborohydride

This protocol describes a general method for the N-alkylation of (piperidin-4-yl)methanamine with an aldehyde or ketone.

Materials:

-

Aldehyde or Ketone (1.0 eq)

-

(Piperidin-4-yl)methanamine (1.0–1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3–1.6 eq)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic Acid (AcOH) (optional, 1.0–2.0 eq, particularly for ketones)

-

Nitrogen or Argon atmosphere

Procedure:

-

Under an inert atmosphere, combine the aldehyde or ketone (1.0 eq) and (piperidin-4-yl)methanamine (1.0–1.2 eq) in DCE or THF.

-

If the carbonyl substrate is a ketone, the addition of acetic acid (1.0–2.0 eq) can catalyze imine formation. For most aldehydes, this is not necessary.[10]

-

Stir the mixture at room temperature for 20-60 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.3–1.6 eq) portion-wise to the stirred solution. An exotherm may be observed.

-

Continue stirring at room temperature for 2–24 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed. Reactions are generally faster in DCE than in THF.[11]

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography or another suitable method.

III. Buchwald-Hartwig Amination: A Powerful Tool for C-N Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[12] It allows for the formation of a C-N bond between an aryl halide or triflate and an amine, a transformation that is often challenging to achieve through classical methods.[13] For piperidine methanamine, this reaction opens up synthetic routes to a vast array of N-aryl derivatives.

The Catalytic Cycle and the Importance of Ligand Design

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[12] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[12]

The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination.[13] Bulky, electron-rich biaryl phosphine ligands, such as XPhos, SPhos, and BrettPhos, are often employed to promote the reductive elimination step and prevent catalyst decomposition.[14] The specific ligand choice can significantly impact the reaction's scope, efficiency, and functional group tolerance.[13][15]

dot graph BuchwaldHartwigCycle { graph [splines=true, overlap=false, nodesep=0.6, width=9.5]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} .

Key Parameters for Optimization

Successful Buchwald-Hartwig amination requires careful consideration of several reaction parameters:

| Parameter | Options & Considerations | Rationale |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Pre-catalysts (e.g., G3, G4) | Pre-catalysts are often preferred as they provide more reliable formation of the active Pd(0) species.[13] |

| Ligand | XPhos, SPhos, BrettPhos, RuPhos, BINAP, dppf | The choice depends on the nature of the aryl halide and the amine. For primary amines like piperidine methanamine, ligands like BrettPhos can be highly effective.[13] |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are required for deprotonation of the amine. NaOtBu is common, but weaker bases may be needed for substrates with base-sensitive functional groups.[13] |